molecular formula C8H7IN2OS2 B15216301 6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 111787-42-9

6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B15216301
CAS No.: 111787-42-9
M. Wt: 338.2 g/mol
InChI Key: DSNQBQKXTWPCII-UHFFFAOYSA-N
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Description

“6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an iodopropynyl group and a methylthio group attached to the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” typically involves multi-step organic reactions. One possible synthetic route could include:

    Starting Material: The synthesis may begin with a pyrimidinone derivative.

    Thioalkylation: Introduction of the methylthio group via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Iodopropynylation: The iodopropynyl group can be introduced through a reaction with propargyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions could target the pyrimidinone ring or the iodopropynyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms could lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, “6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be explored for applications in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of “6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The iodopropynyl and methylthio groups could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methylthio-2-pyrimidinone: Lacks the iodopropynyl group.

    6-Iodopropynyl-2-pyrimidinone: Lacks the methylthio group.

    6-Thioalkyl-2-pyrimidinone: Contains different thioalkyl groups.

Uniqueness

“6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” is unique due to the presence of both the iodopropynyl and methylthio groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

111787-42-9

Molecular Formula

C8H7IN2OS2

Molecular Weight

338.2 g/mol

IUPAC Name

4-(3-iodoprop-2-ynylsulfanyl)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H7IN2OS2/c1-13-8-10-6(12)5-7(11-8)14-4-2-3-9/h5H,4H2,1H3,(H,10,11,12)

InChI Key

DSNQBQKXTWPCII-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1)SCC#CI

Origin of Product

United States

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